10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine
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Overview
Description
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenothiazine core, a hydrazone linkage, and a nitrobenzylidene moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine typically involves a multi-step process. One common approach starts with the preparation of 3,4-dimethoxy-6-nitrobenzaldehyde, which is synthesized by reacting 3,4-dimethoxybenzaldehyde with nitric acid . This intermediate is then condensed with hydrazine to form the corresponding hydrazone . The final step involves the reaction of this hydrazone with phenothiazine-10-acetyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to a hydrazine.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of hydrazine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids.
Pathways Involved: Potential involvement in oxidative stress pathways, DNA intercalation, and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine is unique due to its combination of a phenothiazine core with a hydrazone linkage and a nitrobenzylidene moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
66762-15-0 |
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Molecular Formula |
C23H20N4O5S |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[(2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]hydrazinyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C23H20N4O5S/c1-31-19-11-15(18(27(29)30)12-20(19)32-2)13-24-25-14-23(28)26-16-7-3-5-9-21(16)33-22-10-6-4-8-17(22)26/h3-13,25H,14H2,1-2H3/b24-13+ |
InChI Key |
QAFNNNJRFOWSIV-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)[N+](=O)[O-])OC |
Origin of Product |
United States |
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